molecular formula C21H23N5O4S2 B2953800 (Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate CAS No. 607692-41-1

(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B2953800
CAS No.: 607692-41-1
M. Wt: 473.57
InChI Key: VOFXLYCWDKKHAB-SQFISAMPSA-N
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Description

(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidinone moiety and a piperazine-1-carboxylate side chain. This compound belongs to a class of molecules investigated for their pharmacological properties, particularly in oncology, due to their structural resemblance to kinase inhibitors and ferroptosis-inducing agents .

Properties

IUPAC Name

ethyl 4-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-3-25-19(28)15(32-21(25)31)13-14-17(22-16-7-5-6-8-26(16)18(14)27)23-9-11-24(12-10-23)20(29)30-4-2/h5-8,13H,3-4,9-12H2,1-2H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFXLYCWDKKHAB-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antioxidant properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
Chemical Formula C19H20N4O3S2
Molecular Weight 416.52 g/mol
CAS Number 324566-74-7

This compound features a thioxothiazolidine moiety linked to a pyrido[1,2-a]pyrimidine structure, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. Specifically, compounds related to (Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine have shown effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Results

The following table summarizes the antibacterial activity of related compounds:

Compound NameBacterial StrainMIC (µg/mL)
(Z)-methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)E. coli0.004–0.03
S. aureus0.008–0.06
En. Cloacae0.002–0.01

These results indicate that the compound exhibits potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by significant margins .

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. The following table illustrates its efficacy against various fungal strains:

Compound NameFungal StrainMIC (µg/mL)
(Z)-methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)T. viride0.004
A. fumigatus0.06

The results indicate that the compound shows strong antifungal activity, with T. viride being particularly susceptible .

Antioxidant Activity

The antioxidant potential of (Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine has been assessed through various assays. Compounds derived from similar structures have demonstrated antioxidant activities comparable to vitamin C, suggesting a potential for therapeutic applications in oxidative stress-related conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
  • DNA Intercalation : It may interact with DNA or RNA, disrupting replication and transcription processes.
  • Apoptosis Induction : In cancer cells, it might trigger apoptotic pathways leading to cell death .

Case Studies

A notable study investigated the effects of thiazolidinone derivatives on glioblastoma cells, revealing that these compounds significantly reduced cell viability through apoptosis induction . Another study focused on the synthesis and evaluation of thiazolidinone derivatives against various pathogens, confirming their broad-spectrum antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on structural and functional features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Inference References
(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate C₂₃H₂₅N₅O₄S₂ 523.63 Ethyl-piperazine carboxylate, thioxothiazolidinone, pyridopyrimidine Hypothesized anticancer activity via kinase inhibition or ferroptosis induction
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one C₂₈H₂₉N₅O₂S₂ 563.71 Phenylethyl-thioxothiazolidinone, methyl-pyridopyrimidine Enhanced lipophilicity; potential for improved blood-brain barrier penetration
Ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate C₂₄H₂₆N₄O₄S₂ 522.63 Piperidine-4-carboxylate, methyl-thioxothiazolidinone Reduced solubility compared to piperazine derivatives; possible metabolic stability
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine derivatives Varies (e.g., C₁₃H₁₁N₇O) ~289.28 Pyrazolopyrimidine core, hydrazine side chain Antiviral and antiproliferative activities reported

Structural and Functional Analysis

  • Core Heterocycles: The pyridopyrimidine and thioxothiazolidinone moieties are shared across all analogs, suggesting a common mechanism of action, such as interference with nucleotide metabolism or redox signaling .
  • Side Chains: Piperazine vs. Piperidine: Piperazine derivatives (e.g., the target compound) exhibit higher aqueous solubility due to the basic nitrogen, whereas piperidine analogs (e.g., Ethyl 1-{3-...piperidine-4-carboxylate) may display enhanced metabolic stability .

Pharmacological Implications

  • Ferroptosis Induction: Compounds with thioxothiazolidinone groups are hypothesized to trigger ferroptosis, a form of iron-dependent cell death, by disrupting glutathione metabolism or lipid peroxidation . The target compound’s ethyl-piperazine group may optimize tissue selectivity compared to phenylethyl-containing analogs .
  • Kinase Inhibition: Pyridopyrimidine scaffolds are known to inhibit tyrosine kinases. The Z-configuration in the target compound likely enhances binding affinity compared to non-geometrically constrained analogs .

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